molecular formula C19H12N4O3 B1671936 Indopy-1 CAS No. 352548-47-1

Indopy-1

Katalognummer: B1671936
CAS-Nummer: 352548-47-1
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: TZEXGCXFOXXFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

INDOPY-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor. this compound was the first NcRTI discovered, displaying reversible competitive inhibition of dNTP binding. 3,4 Biochemical studies showed that this compound arrests RT/DNA in a post-translocated (P site) complex.

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • Competitive Inhibition : Indopy-1 binds to the active site of HIV reverse transcriptase, blocking the incorporation of dNTPs into the growing DNA strand. This was demonstrated through various biochemical assays that showed competitive inhibition with respect to nucleotide substrates .
  • Resistance Profile : The resistance profile of this compound is distinct from that of other inhibitors. Notably, it remains effective against HIV strains harboring mutations associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and many nucleoside reverse transcriptase inhibitors (NRTIs) .

Structural Insights

Recent crystallographic studies have elucidated the binding interactions between this compound and HIV reverse transcriptase. The crystal structure reveals that this compound forms a stable ternary complex with the enzyme and DNA substrate, stabilizing the enzyme in a post-translocated state that prevents further nucleotide incorporation .

Structural Highlights:

  • Binding Affinity : The binding affinity of this compound is influenced by the nature of the primer's 3′ end, indicating that structural modifications could enhance its inhibitory potency .
  • Potential for Broader Applications : The structural characteristics of this compound suggest potential applications beyond HIV, including possible inhibition of other viral polymerases such as those from hepatitis B virus and Zika virus .

Antiviral Efficacy

This compound has demonstrated potent antiviral activity across multiple strains of HIV. In vitro studies have shown:

  • EC50 Values : The effective concentration for 50% inhibition (EC50) against wild-type HIV-1 is approximately 30 nM, with a selectivity index exceeding 300 in sensitive cell lines .
  • Activity Against Resistant Strains : this compound retains efficacy against HIV strains with NNRTI resistance mutations, making it a promising candidate for treating resistant infections .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

StudyFindings
NCBI Study This compound effectively inhibits HIV replication in cell cultures with an EC50 value of 30 nM.
ACS Publications Structural analysis revealed unique binding interactions at the polymerase active site.
PNAS Study Demonstrated that mutations associated with NRTI resistance do not significantly impact this compound's efficacy.

Wirkmechanismus

Target of Action

Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .

Mode of Action

This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .

Biochemical Pathways

This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of this compound .

Pharmacokinetics

Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .

Result of Action

The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.

Action Environment

For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.

Biologische Aktivität

Indopy-1, a compound belonging to the indolopyridone family, has garnered attention for its antiviral properties, particularly against HIV-1. This article explores the biological activity of this compound through various studies, highlighting its mechanism of action, effectiveness, and potential applications in antiviral therapy.

This compound acts primarily as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication process. Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits a unique mechanism that involves competition with deoxynucleoside triphosphate (dNTP) substrates. Studies have shown that this compound has a KiK_i value of approximately 0.16 μM, indicating its potency in inhibiting RT activity .

The compound's binding characteristics reveal that it forms a stable complex with the RT enzyme in the post-translocation conformation, enhancing its inhibitory effects . Notably, this compound retains efficacy against certain RT mutations associated with drug resistance, such as K65R, while showing reduced effectiveness against M184V and Y115F mutations .

Antiviral Efficacy

This compound has demonstrated significant antiviral activity across various assays:

  • 50% Effective Concentration (EC50) : The compound exhibits an EC50 of approximately 30 nM against HIV-1 in viral replication assays . This level of potency underscores its potential as a therapeutic agent.
  • Cell-Based Assays : In studies involving C8166 cells infected with HIV-1, this compound effectively inhibited viral replication. The cytopathic effect (CPE) was measured post-infection to assess the compound's efficacy .

Comparative Efficacy Table

Virus Type EC50 (nM) Resistance Profile
HIV-130Effective against K65R mutation
HIV-2180Limited activity compared to HIV-1
SIV210Similar profile to HIV-2
Other Retroviruses>1000No significant inhibition observed

Study 1: High-Throughput Screening

A high-throughput screening identified this compound as a potent inhibitor of HIV-1 RT. The compound's effectiveness was enhanced in the presence of physiological concentrations of ATP, indicating a synergistic effect that warrants further investigation .

Study 2: Resistance Mechanisms

Research has shown that while this compound is effective against many strains of HIV-1, specific mutations can alter its susceptibility. For instance, the M184V mutation reduces this compound's binding affinity but does not eliminate its inhibitory effect entirely. Conversely, the K65R mutation increases susceptibility to this compound, showcasing its unique resistance profile compared to traditional NNRTIs .

Study 3: Combination Therapy

This compound has also been evaluated in combination with other antiretroviral agents. Preliminary results suggest that it may enhance the efficacy of existing therapies when used in conjunction with drugs like efavirenz and tenofovir .

Eigenschaften

IUPAC Name

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXGCXFOXXFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indopy-1
Reactant of Route 2
Reactant of Route 2
Indopy-1
Reactant of Route 3
Reactant of Route 3
Indopy-1
Reactant of Route 4
Reactant of Route 4
Indopy-1
Reactant of Route 5
Reactant of Route 5
Indopy-1
Reactant of Route 6
Reactant of Route 6
Indopy-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.